ラベタロール塩酸塩

概要

説明

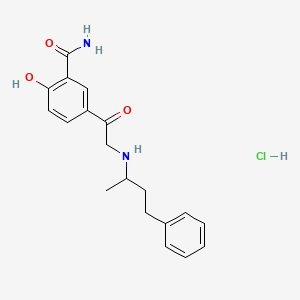

ラベタロン塩酸塩は、主に高血圧の治療と狭心症の管理に使用される薬剤です。 これは、2つのジアステレオ異性体のラセミ混合物であり、アルファおよびベータアドレナリン作動薬拮抗薬の両方として機能します 。 この化合物は、アドレナリン受容体の活性化を阻害する能力で知られており、血圧を下げ、高血圧の症状を緩和するのに役立ちます .

製法

合成経路と反応条件

ラベタロン塩酸塩の製造には、いくつかのステップが含まれます。

1-メチル-3-フェニルプロピルアミンと5-ブロモアセチル-2-ヒドロキシベンズアミドの反応: この反応は、溶媒の存在下で起こり、2-ヒドロキシ-5-{[(1-メチル-3-フェニルプロピル)アミノ]アセチル}ベンズアミドが生成されます。

水素化ホウ素ナトリウムによる還元: 次に、中間体は、塩基と溶媒の存在下で水素化ホウ素ナトリウムを使用して還元され、2-ヒドロキシ-5-{1-ヒドロキシ-2-[(1-メチル-3-フェニルプロピル)アミノ]エチル}ベンズアミドが形成されます。

塩酸塩の添加: 反応混合物に水とトルエンを加え、その後、濃塩酸を加えて、ラベタロン塩酸塩の粗生成物を得ます。

工業生産方法

ラベタロン塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために、反応条件を注意深く制御することが含まれます。 最終生成物は通常、再結晶によって不純物を除去し、目的の品質を実現するために得られます .

科学的研究の応用

Labetalone hydrochloride has several scientific research applications:

Chemistry: It is used as a model compound in studies involving adrenergic receptor antagonists.

Biology: Research on labetalone hydrochloride helps in understanding the physiological effects of adrenergic receptor blockade.

Medicine: It is extensively studied for its therapeutic effects in treating hypertension and angina.

作用機序

ラベタロン塩酸塩は、アドレナリン受容体、特にADRA1およびベータアドレナリン受容体の作用を阻害することによって機能します。 この阻害により、血管が弛緩して拡張し、動脈壁への圧力が軽減され、最終的に血圧が低下します 。 この化合物は、アルファおよびベータ受容体の両方に対して二重の作用を持つため、高血圧と狭心症の管理に効果的です .

類似の化合物との比較

ラベタロン塩酸塩は、アルファおよびベータアドレナリン受容体の両方に対する二重の作用により、独特です。類似の化合物には以下が含まれます。

プロプラノロール: 高血圧と不安の治療に使用される非選択的ベータ遮断薬。

アテノロール: 高血圧と狭心症に使用される選択的ベータ1遮断薬。

カルベジロール: 追加のアルファ遮断作用を持つ別の非選択的ベータ遮断薬。

これらの化合物と比較して、ラベタロン塩酸塩は、アルファとベータ受容体の両方を阻害する能力により、特に高血圧の緊急事態や妊娠高血圧の管理において、幅広い治療効果を提供します .

生化学分析

Biochemical Properties

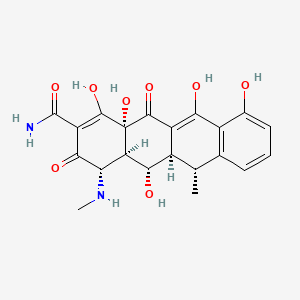

Labetalone hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a competitive antagonist at both alpha- and beta-adrenergic receptor sites. This dual antagonism helps in reducing blood pressure by decreasing vascular resistance and heart rate . The compound interacts with adrenergic receptors, which are G protein-coupled receptors involved in the sympathetic nervous system’s response to stress and other stimuli .

Cellular Effects

Labetalone hydrochloride affects various types of cells and cellular processes. It influences cell function by blocking adrenergic receptors, leading to a decrease in intracellular cyclic AMP levels. This reduction in cyclic AMP affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to block both alpha- and beta-adrenergic receptors results in vasodilation and decreased heart rate, which are crucial for managing hypertension .

Molecular Mechanism

The molecular mechanism of labetalone hydrochloride involves its binding to alpha- and beta-adrenergic receptors, preventing the activation of these receptors by endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in intracellular cyclic AMP levels, reducing the phosphorylation of downstream targets involved in vasoconstriction and cardiac contractility. Additionally, labetalone hydrochloride’s alpha-adrenergic blocking activity contributes to vasodilation, further aiding in blood pressure reduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of labetalone hydrochloride change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that labetalone hydrochloride maintains its antihypertensive effects over extended periods, although some degradation may occur, affecting its potency. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as vasodilation and heart rate reduction, remain consistent over time .

Dosage Effects in Animal Models

The effects of labetalone hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively reduces blood pressure without significant adverse effects. At higher doses, labetalone hydrochloride can cause excessive hypotension and bradycardia. Studies in dogs have shown that the compound produces a dose-dependent reduction in blood pressure and myocardial contractility, with higher doses leading to more pronounced effects .

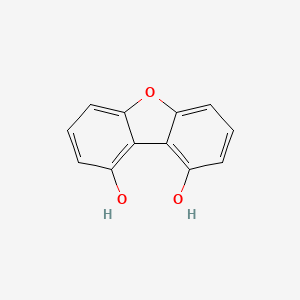

Metabolic Pathways

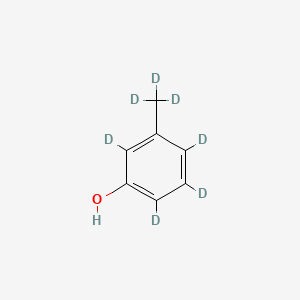

Labetalone hydrochloride is metabolized primarily in the liver through glucuronidation. The compound undergoes N-dealkylation to form metabolites such as 3-amino-1-phenyl butane, which may be further metabolized to benzylacetone and 3-amino-(4-hydroxyphenyl)butane. These metabolites are then excreted in the urine and feces. The metabolic pathways of labetalone hydrochloride involve interactions with enzymes such as cytochrome P450, which play a crucial role in its biotransformation .

Transport and Distribution

Labetalone hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound has a high volume of distribution, indicating extensive tissue uptake. It is primarily transported in the bloodstream bound to plasma proteins. The distribution of labetalone hydrochloride is influenced by its lipophilicity, allowing it to cross cell membranes and accumulate in tissues such as the liver and kidneys .

Subcellular Localization

The subcellular localization of labetalone hydrochloride is primarily within the cytoplasm, where it interacts with adrenergic receptors on the cell membrane. The compound’s activity is influenced by its ability to bind to these receptors and inhibit their activation. Post-translational modifications, such as phosphorylation, may also affect the compound’s localization and function within the cell .

準備方法

Synthetic Routes and Reaction Conditions

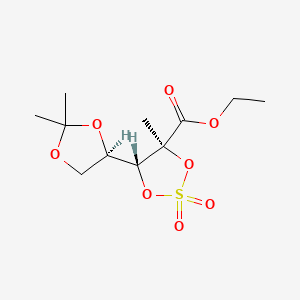

The preparation of labetalone hydrochloride involves several steps:

Reaction of 1-methyl-3-phenylpropylamine with 5-bromoacetyl-2-hydroxybenzamide: This reaction occurs in the presence of a solvent to yield 2-hydroxy-5-{[(1-methyl-3-phenylpropyl)amino]acetyl}benzamide.

Reduction with sodium borohydride: The intermediate product is then reduced using sodium borohydride in the presence of a base and solvent to form 2-hydroxy-5-{1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl}benzamide.

Hydrochloride addition: Water and toluene are added to the reaction mixture, followed by the addition of concentrated hydrochloric acid to obtain crude labetalone hydrochloride.

Recrystallization: The crude product is dissolved in methanol and recrystallized using isopropyl alcohol to achieve pure labetalone hydrochloride.

Industrial Production Methods

The industrial production of labetalone hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained through recrystallization to remove impurities and achieve the desired quality .

化学反応の分析

反応の種類

ラベタロン塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: これは、硫酸第二鉄アンモニウムを使用して酸化することができ、緑色の生成物が生成されます.

還元: 化合物は、製法で述べたように、水素化ホウ素ナトリウムを使用して還元できます.

置換: 芳香環に関与する、特に置換反応を起こすことができます。

一般的な試薬と条件

形成される主な生成物

酸化: 形成される主な生成物は緑色の化合物であり、ラベタロン塩酸塩の酸化された形態が存在することを示しています.

還元: 還元プロセスにより、2-ヒドロキシ-5-{1-ヒドロキシ-2-[(1-メチル-3-フェニルプロピル)アミノ]エチル}ベンズアミドが生成されます.

科学研究への応用

ラベタロン塩酸塩は、いくつかの科学研究に適用されています。

化学: これは、アドレナリン受容体拮抗薬を含む研究のモデル化合物として使用されます。

生物学: ラベタロン塩酸塩の研究は、アドレナリン受容体遮断の生理学的効果を理解するのに役立ちます。

類似化合物との比較

Labetalone hydrochloride is unique due to its dual action on both alpha and beta adrenergic receptors. Similar compounds include:

Propranolol: A non-selective beta-blocker used to treat high blood pressure and anxiety.

Atenolol: A selective beta-1 blocker used for hypertension and angina.

Carvedilol: Another non-selective beta-blocker with additional alpha-blocking activity.

Compared to these compounds, labetalone hydrochloride’s ability to block both alpha and beta receptors provides a broader range of therapeutic effects, particularly in managing hypertensive emergencies and pregnancy-induced hypertension .

特性

IUPAC Name |

2-hydroxy-5-[2-(4-phenylbutan-2-ylamino)acetyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,21-22H,7-8,12H2,1H3,(H2,20,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHFVUYXWAEVRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(=O)C2=CC(=C(C=C2)O)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679731 | |

| Record name | 2-Hydroxy-5-[N-(4-phenylbutan-2-yl)glycyl]benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96441-14-4 | |

| Record name | Benzamide, 2-hydroxy-5-[2-[(1-methyl-3-phenylpropyl)amino]acetyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96441-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-(((4-phenylbutan-2-yl)amino)acetyl)benzamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096441144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-[N-(4-phenylbutan-2-yl)glycyl]benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(3-carbamoyl-4-hydroxyphenyl)-2-oxoethyl]-N-(4-phenylbut-2-yl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzamide, 2-hydroxy-5-[2-[(1-methyl-3-phenylpropyl)amino]acetyl]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

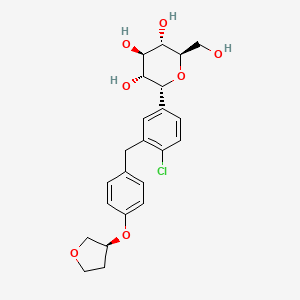

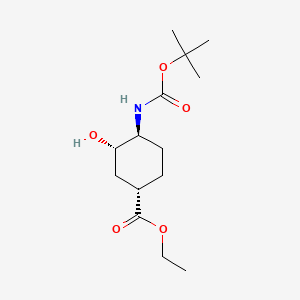

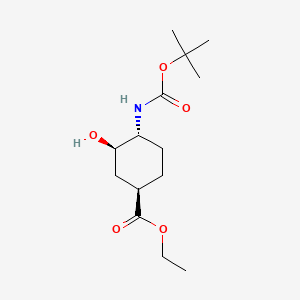

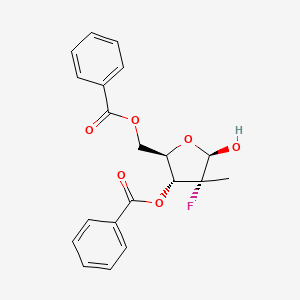

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580152.png)

![5-Hydroxy-2-methyl-8-methylidenepyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B580157.png)

![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-](/img/structure/B580162.png)